
1-(2-adamantyloxy)-3-(1-piperidinyl)-2-propanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-adamantyloxy)-3-(1-piperidinyl)-2-propanol hydrochloride, also known as A-366, is a novel and potent inhibitor of the enzyme lysine-specific demethylase 1 (LSD1). LSD1 is a histone demethylase that plays a key role in epigenetic regulation of gene expression. A-366 has shown promising results in preclinical studies as a potential therapeutic agent for cancer and other diseases.
Mécanisme D'action
1-(2-adamantyloxy)-3-(1-piperidinyl)-2-propanol hydrochloride inhibits LSD1 by binding to its active site and blocking its enzymatic activity. LSD1 is involved in the demethylation of histone H3 lysine 4 (H3K4), which is a key epigenetic mark associated with active gene expression. By inhibiting LSD1, 1-(2-adamantyloxy)-3-(1-piperidinyl)-2-propanol hydrochloride increases the level of H3K4 methylation and alters the expression of genes that are regulated by LSD1.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-(2-adamantyloxy)-3-(1-piperidinyl)-2-propanol hydrochloride are mainly related to its inhibition of LSD1 activity. 1-(2-adamantyloxy)-3-(1-piperidinyl)-2-propanol hydrochloride has been shown to induce changes in gene expression, cell differentiation, and apoptosis in cancer cells. 1-(2-adamantyloxy)-3-(1-piperidinyl)-2-propanol hydrochloride has also been shown to affect the expression of genes involved in immune response, metabolism, and neurogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-adamantyloxy)-3-(1-piperidinyl)-2-propanol hydrochloride in lab experiments include its high potency and selectivity for LSD1, its ability to induce changes in gene expression and cell behavior, and its potential as a lead compound for drug discovery. The limitations of using 1-(2-adamantyloxy)-3-(1-piperidinyl)-2-propanol hydrochloride include its relatively high cost, the need for specialized equipment and expertise to synthesize and handle the compound, and the potential for off-target effects.
Orientations Futures
The future directions for research on 1-(2-adamantyloxy)-3-(1-piperidinyl)-2-propanol hydrochloride include:
1. Further investigation of the molecular mechanisms underlying its anticancer effects and its potential as a therapeutic agent for cancer.
2. Development of new LSD1 inhibitors based on the structure of 1-(2-adamantyloxy)-3-(1-piperidinyl)-2-propanol hydrochloride with improved potency, selectivity, and pharmacokinetic properties.
3. Investigation of the role of LSD1 in other diseases, such as neurodegenerative disorders and metabolic diseases.
4. Evaluation of the safety and efficacy of 1-(2-adamantyloxy)-3-(1-piperidinyl)-2-propanol hydrochloride in preclinical and clinical studies.
In conclusion, 1-(2-adamantyloxy)-3-(1-piperidinyl)-2-propanol hydrochloride is a novel and potent LSD1 inhibitor with promising potential as a therapeutic agent for cancer and other diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research on 1-(2-adamantyloxy)-3-(1-piperidinyl)-2-propanol hydrochloride will further our understanding of its therapeutic potential and contribute to the development of new LSD1 inhibitors for drug discovery.
Méthodes De Synthèse
The synthesis of 1-(2-adamantyloxy)-3-(1-piperidinyl)-2-propanol hydrochloride involves several steps, including the preparation of the intermediate compounds and the final coupling reaction. The starting materials for the synthesis are adamantane and piperidine, which are commercially available. The detailed synthesis method has been described in the literature.
Applications De Recherche Scientifique
1-(2-adamantyloxy)-3-(1-piperidinyl)-2-propanol hydrochloride has been extensively studied in various scientific research fields, including cancer biology, epigenetics, and drug discovery. In cancer biology, 1-(2-adamantyloxy)-3-(1-piperidinyl)-2-propanol hydrochloride has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in vitro and in vivo. 1-(2-adamantyloxy)-3-(1-piperidinyl)-2-propanol hydrochloride has also been shown to synergize with other anticancer drugs, such as cisplatin and gemcitabine.
In epigenetics, 1-(2-adamantyloxy)-3-(1-piperidinyl)-2-propanol hydrochloride has been used to investigate the role of LSD1 in regulating gene expression and chromatin structure. 1-(2-adamantyloxy)-3-(1-piperidinyl)-2-propanol hydrochloride has been shown to selectively inhibit LSD1 activity and alter the expression of genes involved in cell differentiation, proliferation, and apoptosis.
In drug discovery, 1-(2-adamantyloxy)-3-(1-piperidinyl)-2-propanol hydrochloride has been used as a lead compound for the development of new LSD1 inhibitors with improved potency, selectivity, and pharmacokinetic properties.
Propriétés
IUPAC Name |
1-(2-adamantyloxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO2.ClH/c20-17(11-19-4-2-1-3-5-19)12-21-18-15-7-13-6-14(9-15)10-16(18)8-13;/h13-18,20H,1-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFZXCPXWAKSDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(COC2C3CC4CC(C3)CC2C4)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5235241 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B5091294.png)
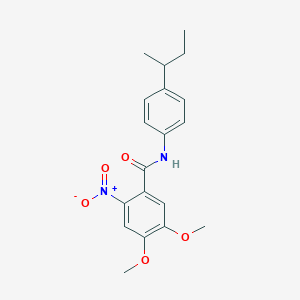
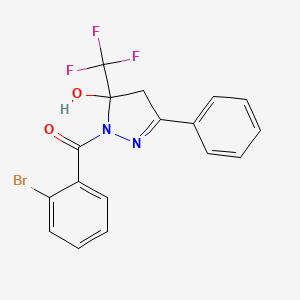

![2-ethyl-3-(4-fluorophenyl)-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5091322.png)
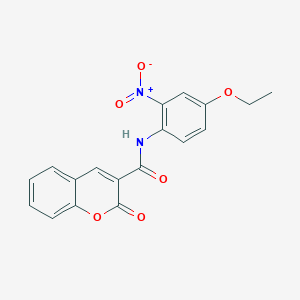
![5-[({3-[(1-ethylpentyl)oxy]propyl}amino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5091327.png)
![3-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5091340.png)
![4-(2-furylmethyl)-9,9-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5091352.png)
![butyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate](/img/structure/B5091359.png)
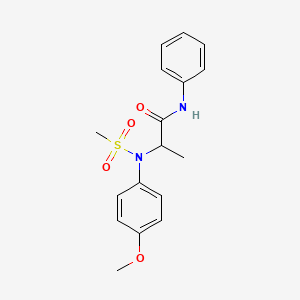
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(tetrahydro-2H-thiopyran-4-yl)piperidine](/img/structure/B5091368.png)
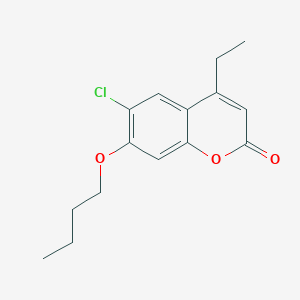
![1-(3-{3-[(4-fluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B5091394.png)